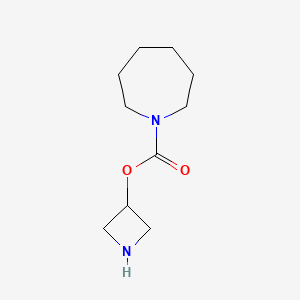
Acide 2-(6-chloro-3-méthylpyridin-2-yl)acétique
Vue d'ensemble
Description
“2-(6-Chloro-3-methylpyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 . The IUPAC name for this compound is (6-chloro-3-methyl-2-pyridinyl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(6-Chloro-3-methylpyridin-2-yl)acetic acid” is 1S/C8H8ClNO2/c1-5-2-3-7(9)10-6(5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The boiling point of “2-(6-Chloro-3-methylpyridin-2-yl)acetic acid” is predicted to be 334.1±37.0 °C . The compound has a predicted density of 1.341±0.06 g/cm3 . The pKa value is predicted to be 3.77±0.10 .Applications De Recherche Scientifique
Pharmacologie
Acide 2-(6-chloro-3-méthylpyridin-2-yl)acétique : est exploré en pharmacologie pour son rôle potentiel dans la synthèse et la conception de médicaments. Ses propriétés structurelles peuvent lui permettre d'interagir avec diverses cibles biologiques, conduisant potentiellement au développement de nouveaux médicaments .
Agriculture
En agriculture, ce composé pourrait être étudié pour son utilisation dans le développement de nouveaux produits agrochimiques. Sa structure chimique suggère qu'il pourrait servir de précurseur ou d'ingrédient actif dans les herbicides ou les pesticides, contribuant aux stratégies de lutte antiparasitaire .
Science des Matériaux
Les spécialistes des matériaux pourraient étudier l'This compound pour son utilisation potentielle dans la création de nouveaux polymères ou revêtements. Sa configuration moléculaire pourrait être la clé de la formation de matériaux avec des propriétés spécifiques désirées .
Biochimie
En biochimie, le rôle du composé pourrait être important dans les études d'inhibition enzymatique, qui sont cruciales pour comprendre les voies métaboliques et concevoir des inhibiteurs qui pourraient réguler les processus biochimiques .
Applications industrielles
Industriellement, l'This compound peut être utilisé dans les processus de synthèse chimique. Il pourrait servir d'intermédiaire dans la production de divers produits chimiques industriels en raison de son groupe acide acétique réactif .
Science de l'environnement
Les scientifiques de l'environnement pourraient trouver des applications pour ce composé dans les efforts de contrôle ou de remédiation de la pollution. Ses propriétés chimiques pourraient être bénéfiques dans la dégradation ou la neutralisation des polluants environnementaux .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like other acetic acid derivatives, it may interact with its targets by donating a proton (h+), which can lead to changes in the target’s function .
Pharmacokinetics
As an acetic acid derivative, it is expected to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Action Environment
The action, efficacy, and stability of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid can be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals. For instance, its stability is best maintained in an inert atmosphere at a temperature of 2-8°C .
Analyse Biochimique
Biochemical Properties
2-(6-Chloro-3-methylpyridin-2-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to either inhibition or activation of the enzyme .
Cellular Effects
The effects of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in downstream gene expression. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, affecting their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid can lead to toxic or adverse effects, such as cellular damage or disruption of normal physiological processes .
Metabolic Pathways
2-(6-Chloro-3-methylpyridin-2-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid can also influence its accumulation and overall activity within the cell .
Subcellular Localization
The subcellular localization of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid can determine its interactions with other biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
2-(6-chloro-3-methylpyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-2-3-7(9)10-6(5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEYKSRXGZULQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{1-[(Oxolan-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470088.png)
![3-methyl-2-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1470091.png)
![1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470092.png)

![1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470094.png)

![1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470098.png)
![1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470099.png)

